4-Bromo-N-methylaniline

説明

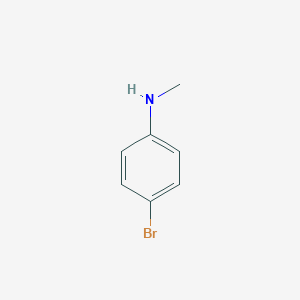

Structure

3D Structure

特性

IUPAC Name |

4-bromo-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVPVDWQZAAZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219170 | |

| Record name | Benzenamine, 4-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6911-87-1 | |

| Record name | Benzenamine, 4-bromo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006911871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Bromo-N-methylaniline, a key chemical intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.

Core Physical Properties

The physical characteristics of 4-Bromo-N-methylaniline are crucial for its handling, storage, and application in chemical synthesis. A summary of its key physical properties is provided below.

| Physical Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [1] |

| Appearance | White to Brown to Dark purple clear liquid | |

| Melting Point | 11 °C | |

| Boiling Point | 259-260 °C | [3][4][5] |

| Density | 1.48 g/mL (at 20/20) to 1.482 g/mL (at 25 °C) | [3][4] |

| Refractive Index | 1.61 to 1.613 (at 20/D) | [3][4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [4][5] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like 4-Bromo-N-methylaniline.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically indicates a high-purity substance.[6]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid organic compound is finely powdered.[7] A small portion of the powder is then introduced into a glass capillary tube, which is sealed at one end.[6][7] The tube is tapped gently to pack the sample at the bottom.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6] This assembly is then placed in a heating bath (such as a Thiele tube or a modern melting point apparatus).[6]

-

Heating and Observation: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[6][8]

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[6][8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[10][11] A capillary tube, sealed at one end, is inverted and placed into the liquid.[10]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable heating bath.[11]

-

Heating and Observation: The bath is heated gently.[10] As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[10] The heating is then stopped.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12] It is also important to record the barometric pressure at the time of the measurement.[9]

Density Determination

Density is the mass of a substance per unit of volume and is a fundamental physical property.[13]

Methodology: Pycnometer Method

-

Initial Measurement: A clean, dry pycnometer (a flask with a specific volume) is weighed accurately.[14]

-

Liquid Measurement: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

-

Reference Measurement: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

Calculation: The density of the sample is calculated using the weights of the sample, the reference liquid, and the known density of the reference liquid.[14][15]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[16]

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of the solid (e.g., 10 mg) or liquid (e.g., 2-3 drops) is placed in a test tube.[17][18]

-

Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added to the test tube.[19]

-

Observation: The mixture is shaken vigorously.[19] The substance is classified as "soluble" if it forms a homogeneous solution and "insoluble" if a separate phase remains.[17]

-

Systematic Testing: This process is repeated with a series of solvents of varying polarity and pH, such as water, diethyl ether, 5% NaOH, 5% NaHCO₃, and 5% HCl, to classify the compound.[16][19]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physical characterization of an organic compound.

Caption: A logical workflow for the physical characterization of an organic compound.

References

- 1. Benzenamine, 4-bromo-N-methyl- | C7H8BrN | CID 2757052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-N-methylaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Bromo-N-methylaniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-BROMO-N-METHYLANILINE | 6911-87-1 [chemicalbook.com]

- 5. 4-BROMO-N-METHYLANILINE CAS#: 211060-12-7 [m.chemicalbook.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 14. calnesis.com [calnesis.com]

- 15. mt.com [mt.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. m.youtube.com [m.youtube.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. scribd.com [scribd.com]

An In-Depth Technical Guide to 4-Bromo-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-N-methylaniline, a key chemical intermediate. This document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and structural information, tailored for professionals in research and development.

Chemical Identity and Structure

4-Bromo-N-methylaniline is an aniline (B41778) derivative with a bromine substituent at the para position and a methyl group on the nitrogen atom.

CAS Number: 6911-87-1[1][2][3][4]

Molecular Formula: C₇H₈BrN[2][4]

IUPAC Name: 4-bromo-N-methylaniline[2][4]

SMILES: C1=CC(=C(C=C1)Br)NC[2]

InChI Key: AYVPVDWQZAAZCM-UHFFFAOYSA-N[2][4]

Below is a two-dimensional structural representation of the 4-Bromo-N-methylaniline molecule.

Caption: 2D Structure of 4-Bromo-N-methylaniline

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Bromo-N-methylaniline is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 186.05 g/mol | [4] |

| Appearance | Clear orange to purple to dark purple liquid | [2] |

| Boiling Point | 259-260 °C | [1] |

| Density | 1.482 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.613 | [1] |

| Purity (HPLC) | ≥96.0% | [2] |

Experimental Protocols

Synthesis of 4-Bromo-N-methylaniline

This section details a common laboratory-scale synthesis of 4-Bromo-N-methylaniline from N-methylaniline.

Materials:

-

N-methylaniline

-

Bromine

-

Acetic acid

-

Methylene (B1212753) chloride

-

Saturated aqueous sodium chloride solution

-

Sodium hydroxide

-

Ice

Procedure:

-

In a suitable reaction vessel, prepare a mixture of 120 g of N-methylaniline and 600 ml of acetic acid.

-

Separately, prepare a solution of 179 g of bromine in 120 ml of acetic acid.

-

While maintaining an inert atmosphere, add the bromine solution to the N-methylaniline mixture over a period of 45 minutes. It is crucial to keep the reaction temperature below 40°C during the addition.

-

After the addition is complete, continue to stir the reaction mixture for an additional 75 minutes.

-

Cool the mixture to room temperature and then pour it into a beaker containing a mixture of ice and water.

-

Adjust the pH of the mixture to 10 by the careful addition of sodium hydroxide.

-

Extract the product from the aqueous mixture using methylene chloride.

-

Wash the combined organic phases with a saturated aqueous sodium chloride solution.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent by evaporation under reduced pressure to yield the final product, N-methyl-4-bromo-aniline.[1]

Experimental Workflow:

Caption: Synthesis workflow for 4-Bromo-N-methylaniline.

References

Spectral Data Analysis of 4-Bromo-N-methylaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-N-methylaniline (CAS No. 6911-87-1), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and structured data for easy reference.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromo-N-methylaniline. The data has been aggregated and presented in a structured format to facilitate interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for 4-Bromo-N-methylaniline are presented below.

Table 1: ¹H NMR Spectral Data of 4-Bromo-N-methylaniline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.13 | Doublet (d) | 7.9 | 2H | Ar-H (ortho to -NHCH₃) |

| 6.34 | Doublet (d) | 8.0 | 2H | Ar-H (meta to -NHCH₃) |

| 3.59 | Singlet (s) | - | 1H | N-H |

| 2.65 | Singlet (s) | - | 3H | N-CH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of 4-Bromo-N-methylaniline

| Chemical Shift (δ) ppm | Assignment |

| 148.34 | Ar-C (C-N) |

| 131.88 | Ar-C (C-H, ortho to -NHCH₃) |

| 113.98 | Ar-C (C-H, meta to -NHCH₃) |

| 108.76 | Ar-C (C-Br) |

| 30.72 | N-CH₃ |

Solvent: CDCl₃, Instrument Frequency: 101 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 4-Bromo-N-methylaniline are summarized in the table below, based on typical values for secondary aromatic amines and bromoarenes.

Table 3: IR Spectral Data of 4-Bromo-N-methylaniline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3310 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₃) |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 1100 - 1000 | C-Br Stretch | Aryl Halide |

| 910 - 665 | N-H Wag | Secondary Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data for 4-Bromo-N-methylaniline is presented below.

Table 4: Mass Spectrometry Data of 4-Bromo-N-methylaniline

| m/z | Interpretation |

| 185/187 | Molecular Ion Peak [M]⁺ (presence of Br isotopes, ~1:1 ratio) |

| 170/172 | [M - CH₃]⁺ |

| 106 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of 4-Bromo-N-methylaniline (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

IR Spectroscopy

-

Sample Preparation: As 4-Bromo-N-methylaniline is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The prepared plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 4-Bromo-N-methylaniline is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Chromatographic Separation: The sample is injected into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ensure separation from any impurities.

-

Mass Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is typically used. The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine is a key diagnostic feature.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 4-Bromo-N-methylaniline.

Caption: Workflow for the spectral analysis of 4-Bromo-N-methylaniline.

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-N-methylaniline. It includes a detailed summary of spectral data, a complete experimental protocol for data acquisition, and an interpretation of the spectrum based on the molecular structure and electronic effects of the substituents.

Core Data Presentation

The 1H NMR spectral data for 4-Bromo-N-methylaniline, acquired in deuterochloroform (CDCl3) on a 400 MHz spectrometer, is summarized in the table below. The data includes chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal, the coupling constants (J) in Hertz (Hz), and the integration of the signals, which corresponds to the number of protons each signal represents.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.13 | Doublet (d) | 7.9 | 2H | Ar-H (ortho to -NHCH3) |

| 6.34 | Doublet (d) | 8.0 | 2H | Ar-H (ortho to -Br) |

| 3.59 | Singlet (s) | - | 1H | N-H |

| 2.65 | Singlet (s) | - | 3H | N-CH3 |

Interpretation of the 1H NMR Spectrum

The 1H NMR spectrum of 4-Bromo-N-methylaniline displays distinct signals that can be unambiguously assigned to the different protons in the molecule. The aromatic region of the spectrum shows two doublets, characteristic of a para-substituted benzene (B151609) ring.

The downfield doublet at 7.13 ppm is assigned to the two aromatic protons ortho to the N-methylamino group. The nitrogen atom is an electron-donating group, which increases the electron density at the ortho and para positions, leading to shielding and an upfield shift compared to unsubstituted benzene (δ ≈ 7.3 ppm). However, the bromine atom, being an electron-withdrawing group, exerts a deshielding effect. The interplay of these electronic effects results in the observed chemical shift.

The upfield doublet at 6.34 ppm corresponds to the two aromatic protons ortho to the bromine atom. The strong electron-donating effect of the N-methylamino group at the para position leads to significant shielding of these protons, causing them to appear at a higher field.

A singlet at 3.59 ppm integrates to one proton and is attributed to the proton attached to the nitrogen atom (N-H). The chemical shift of this proton can be variable and is dependent on factors such as solvent, concentration, and temperature.

The singlet at 2.65 ppm, with an integration of three protons, is assigned to the methyl group attached to the nitrogen atom (N-CH3). The electronegativity of the nitrogen atom causes a downfield shift of this signal compared to a typical alkyl proton.

Experimental Protocols

Sample Preparation:

A solution of 4-Bromo-N-methylaniline was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterochloroform (CDCl3). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

The 1H NMR spectrum was recorded on a 400 MHz NMR spectrometer. The following acquisition parameters were used:

-

Solvent: CDCl3

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4.0 s

Data Processing:

The acquired Free Induction Decay (FID) was processed using appropriate software. A Fourier transform was applied to the FID, followed by phase and baseline correction to obtain the final spectrum.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the relationships between the protons and their corresponding signals in the 1H NMR spectrum.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Bromo-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-N-methylaniline. This document outlines experimental data, predicted spectral values, a detailed experimental protocol, and a visual representation of the electronic effects influencing the chemical shifts, serving as a vital resource for the structural elucidation and analysis of this compound and its derivatives in research and drug development.

Introduction

4-Bromo-N-methylaniline is a substituted aromatic amine of significant interest in organic synthesis and medicinal chemistry. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the structural verification of its reaction products. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the electronic effects of substituents on the aromatic ring. In 4-Bromo-N-methylaniline, the interplay between the electron-donating N-methylamino group (-NHCH₃) and the electron-withdrawing yet ortho-, para-directing bromo group (-Br) results in a distinct pattern of chemical shifts for the aromatic carbons.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the experimental and predicted ¹³C NMR chemical shifts for 4-Bromo-N-methylaniline. The experimental data was obtained in deuterated chloroform (B151607) (CDCl₃) at 101 MHz. The predicted data was generated using a computational NMR prediction tool to aid in the assignment of the spectral peaks.

| Carbon Atom | Experimental Chemical Shift (δ, ppm)[1] | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C1 (-NHCH₃) | 148.34 | 147.9 | The C1 carbon, directly attached to the nitrogen of the electron-donating amino group, is significantly deshielded. This is a characteristic chemical shift for the ipso-carbon of anilines. |

| C2 / C6 | 113.98 | 113.8 | These carbons are ortho to the strongly electron-donating -NHCH₃ group and are consequently shielded, resulting in a significant upfield shift. |

| C3 / C5 | 131.88 | 132.3 | These carbons are meta to the -NHCH₃ group and ortho to the -Br group. The deshielding effect of the bromine atom at the ortho position leads to a downfield shift. |

| C4 (-Br) | 108.76 | 111.9 | The C4 carbon is para to the electron-donating -NHCH₃ group, leading to increased electron density and a shielded, upfield chemical shift. The carbon directly attached to bromine also experiences the "heavy atom effect," which can contribute to its shielding. |

| N-CH₃ | 30.72 | 30.2 | This peak corresponds to the methyl carbon attached to the nitrogen atom, appearing in the typical aliphatic region. |

Experimental Protocols

The following is a generalized experimental protocol for acquiring the ¹³C NMR spectrum of 4-Bromo-N-methylaniline, based on standard laboratory practices for similar compounds.

Sample Preparation:

-

Approximately 10-20 mg of 4-Bromo-N-methylaniline is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

A multinuclear NMR spectrometer with a proton frequency of 400 MHz (or higher) is used, corresponding to a ¹³C frequency of 101 MHz.

-

The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

-

A standard ¹³C NMR pulse sequence with proton decoupling is employed.

-

Key acquisition parameters include:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 or more, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-220 ppm

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

Phase correction and baseline correction are applied to the resulting spectrum.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm or the CDCl₃ solvent peak at 77.16 ppm.

Visualization of Substituent Effects

The following diagram illustrates the logical relationship between the substituent effects of the N-methylamino and bromo groups on the electron density and, consequently, the ¹³C NMR chemical shifts of the aromatic carbons in 4-Bromo-N-methylaniline.

Caption: Substituent effects on ¹³C NMR chemical shifts in 4-Bromo-N-methylaniline.

Conclusion

This technical guide has provided a detailed overview of the ¹³C NMR chemical shifts of 4-Bromo-N-methylaniline. The combination of experimental data, computational predictions, and a clear rationale for peak assignments offers a robust framework for the spectral analysis of this compound. The provided experimental protocol and the visual representation of substituent effects further enhance the utility of this guide for researchers and professionals in the fields of chemistry and drug development, facilitating accurate structural characterization and a deeper understanding of the electronic interactions within substituted anilines.

References

Mass Spectrum Fragmentation of 4-Bromo-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrum fragmentation pattern of 4-Bromo-N-methylaniline. The information presented herein is intended to support researchers and scientists in compound identification, structural elucidation, and method development in the fields of analytical chemistry, forensics, and pharmaceutical sciences.

Mass Spectral Data

The mass spectrum of 4-Bromo-N-methylaniline is characterized by a distinct molecular ion peak and several key fragment ions. Due to the presence of bromine, characteristic isotopic patterns for bromine-containing fragments are observed, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the 79Br and 81Br isotopes). The quantitative data for the major fragments are summarized in Table 1.

Table 1: Mass Spectral Data for 4-Bromo-N-methylaniline

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 187 | [M+2]•+ (C₇H₈⁸¹BrN•+) | 95.5 |

| 185 | [M]•+ (C₇H₈⁷⁹BrN•+) | 100.0 |

| 172 | [M-CH₃+2]•+ (C₆H₅⁸¹BrN•+) | 75.0 |

| 170 | [M-CH₃]•+ (C₆H₅⁷⁹BrN•+) | 78.1 |

| 106 | [M-Br]⁺ (C₇H₈N⁺) | 20.5 |

| 91 | [C₆H₅N]⁺ or [C₇H₇]⁺ | 18.2 |

| 77 | [C₆H₅]⁺ | 15.9 |

Proposed Fragmentation Pathway

The fragmentation of 4-Bromo-N-methylaniline under electron ionization follows logical pathways characteristic of N-alkylanilines and halogenated aromatic compounds. The initial event is the removal of an electron to form the molecular ion (m/z 185 and 187). Subsequent fragmentation events are outlined below.

A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion, resulting in the formation of a stable secondary amine radical cation (m/z 170 and 172). Another significant fragmentation is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br) and the formation of the N-methylanilinium cation (m/z 106). Further fragmentation of these primary ions can lead to the formation of smaller, common aromatic fragments such as the phenyl cation (m/z 77) and other ions like m/z 91, which could be attributed to either a tropylium (B1234903) ion or a rearranged azepinium-like structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of 4-Bromo-N-methylaniline using GC-MS. This protocol is based on common methodologies for the analysis of aromatic amines.[1][2]

3.1 Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

3.2 GC Parameters

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp 1: 15 °C/min to 200 °C

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

-

3.3 MS Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-450

-

Data Acquisition Mode: Full Scan

3.4 Sample Preparation A stock solution of 4-Bromo-N-methylaniline (1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or dichloromethane. Working standards are prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL). Samples are then introduced into the GC-MS system.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. GCMS frequently asked questions | Agilent [agilent.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. What are the common ionization methods for GC/MS [scioninstruments.com]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Synthesis and Characterization of 4-Bromo-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-N-methylaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document outlines a detailed experimental protocol for its preparation via N-methylation of 4-bromoaniline (B143363) and presents its key physical and spectroscopic properties in a structured format for easy reference.

Synthesis of 4-Bromo-N-methylaniline

The synthesis of 4-Bromo-N-methylaniline can be achieved through the N-methylation of 4-bromoaniline. A common and effective method involves the use of methanol (B129727) as the methylating agent in the presence of an iridium catalyst.

Experimental Protocol: N-methylation of 4-bromoaniline

This procedure outlines the synthesis of 4-Bromo-N-methylaniline from 4-bromoaniline using a 2-arylbenzo[d]oxazole NHC-Ir(III) complex as a catalyst.[1]

Materials:

-

4-bromoaniline

-

Methanol (CH₃OH)

-

2-Arylbenzo[d]oxazole NHC-Ir(III) catalyst

-

Ethyl acetate (B1210297) (EtOAc)

-

Petroleum ether (PE)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Argon gas

Equipment:

-

Pressure tube with a magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere operations

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

To a pressure tube, add 4-bromoaniline (1.0 mmol), the 2-arylbenzo[d]oxazole NHC-Ir(III) catalyst (typically 1-2 mol%), and methanol (5 mL).

-

Seal the pressure tube and purge with argon for 15 minutes to ensure an inert atmosphere.

-

Place the reaction mixture in a preheated oil bath at 150°C and stir for 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica (B1680970) gel. A typical eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 50:1 v/v).[1]

-

Combine the fractions containing the pure product and evaporate the solvent to yield 4-Bromo-N-methylaniline as a colorless oil.[1] A yield of 96% has been reported for this method.[1]

Characterization of 4-Bromo-N-methylaniline

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Bromo-N-methylaniline. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrN | [2][3] |

| Molecular Weight | 186.05 g/mol | [2] |

| Appearance | Colorless to yellow or purple liquid/solid | [3][4] |

| Boiling Point | 259-260 °C | [5] |

| Density | 1.482 g/mL | [5] |

| Refractive Index (n20/D) | 1.613 | [5][6] |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.13 | d | 7.9 | 2H, Ar-H |

| 6.34 | d | 8.0 | 2H, Ar-H |

| 3.59 | s | - | 1H, N-H |

| 2.65 | s | - | 3H, N-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

2.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 148.34 | Ar-C (C-N) |

| 131.88 | Ar-C |

| 113.98 | Ar-C |

| 108.76 | Ar-C (C-Br) |

| 30.72 | N-CH₃ |

Solvent: CDCl₃, Frequency: 101 MHz[1]

2.2.3. Mass Spectrometry

| m/z Value | Interpretation |

| 184.98 | [M]⁺ (Calculated for C₇H₈⁷⁹BrN: 185.02) |

Technique: GC-MS[1]

2.2.4. Infrared (IR) Spectroscopy

While a detailed peak table from a single source is not available, the IR spectrum of 4-Bromo-N-methylaniline would be expected to show characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C-H aliphatic stretching (around 2800-3000 cm⁻¹), C=C aromatic stretching (around 1500-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹). The C-Br stretch would appear in the fingerprint region at lower wavenumbers.

Visualizing the Workflow

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-Bromo-N-methylaniline.

References

- 1. rsc.org [rsc.org]

- 2. Benzenamine, 4-bromo-N-methyl- | C7H8BrN | CID 2757052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-N-methylaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Bromo-N-methylaniline | 6911-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-Bromo-N-methylaniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-BROMO-N-METHYLANILINE CAS#: 211060-12-7 [m.chemicalbook.com]

4-Bromo-N-methylaniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-N-methylaniline is a key aromatic amine derivative that serves as a versatile and crucial building block in the landscape of organic synthesis. Its unique structural features, comprising a reactive bromine atom and a secondary amine on a phenyl ring, offer dual points for molecular elaboration. This strategic combination allows for its participation in a wide array of chemical transformations, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 4-bromo-N-methylaniline, with a focus on its role in the construction of bioactive compounds.

Chemical and Physical Properties

4-Bromo-N-methylaniline, with the CAS number 6911-87-1, is a compound whose physical and chemical properties are well-documented. A summary of its key quantitative data is presented in Table 1. This information is essential for its appropriate handling, storage, and application in synthetic protocols.

Table 1: Physicochemical and Spectroscopic Data for 4-Bromo-N-methylaniline

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| Appearance | Clear orange to purple to dark purple liquid | |

| Boiling Point | 259-260 °C (lit.) | |

| Density | 1.482 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.613 (lit.) | |

| Flash Point | >230 °F | |

| Solubility | Chloroform, Ethyl Acetate (B1210297) | |

| ¹³C NMR | Spectral data available | [1] |

| GC-MS | Spectral data available | [2] |

| FTIR | Spectral data available | [2] |

Reactivity and Key Synthetic Transformations

The synthetic utility of 4-bromo-N-methylaniline stems from the distinct reactivity of its two functional groups: the aryl bromide and the N-methylamino group. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The N-methylamino group, on the other hand, can be engaged in various reactions such as acylation, alkylation, and diazotization.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. 4-Bromo-N-methylaniline can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate N-methyl-biphenylamines and their analogues. These structures are prevalent in many biologically active molecules. The general reaction scheme is depicted below.

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3] 4-Bromo-N-methylaniline can act as the amine component in coupling reactions with other aryl halides or triflates. Conversely, the bromine atom of 4-bromo-N-methylaniline can be coupled with a wide range of primary or secondary amines to afford substituted N,N'-diaryl-N-methylamines.[3][4]

Figure 2: General scheme of the Buchwald-Hartwig amination.

Applications in the Synthesis of Bioactive Molecules

4-Bromo-N-methylaniline and its close analogues are pivotal intermediates in the synthesis of a variety of pharmaceuticals and biologically active compounds.

For instance, the structurally related 4-bromo-N,N-dimethylaniline is a key intermediate in the synthesis of Mifepristone, a medication used in reproductive health.[5] The reactivity it imparts is crucial for constructing the complex molecular framework of the drug.

Furthermore, derivatives of bromoanilines are utilized in the development of novel therapeutic agents. For example, pyrazine (B50134) carboxamides synthesized from 4-bromo-3-methylaniline (B1294692) have been investigated for their antibacterial activities against extensively drug-resistant Salmonella Typhi.[6] This highlights the importance of bromoaniline scaffolds in addressing urgent medical needs.

Experimental Protocols

The following are representative experimental protocols for key reactions involving bromoaniline derivatives, which can be adapted for 4-bromo-N-methylaniline.

Table 2: Experimental Protocol for a Representative Suzuki-Miyaura Coupling Reaction

| Step | Procedure |

| 1. Reactant Preparation | In a dry Schlenk flask, combine 4-bromo-N-methylaniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol). |

| 2. Catalyst Addition | Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%). |

| 3. Solvent and Degassing | Add a solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 10:1 ratio, 10 mL total volume). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. |

| 4. Reaction | Heat the reaction mixture to 90 °C and monitor its progress by TLC or LC-MS.[6] |

| 5. Work-up | After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. |

| 6. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel. |

Table 3: Experimental Protocol for a Representative Buchwald-Hartwig Amination

| Step | Procedure |

| 1. Reactant Preparation | To a dry Schlenk flask, add 4-bromo-N-methylaniline (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.). |

| 2. Catalyst and Ligand Addition | Add a palladium source, such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine (B1218219) ligand, for example, BINAP (3 mol%). |

| 3. Solvent and Degassing | Add an anhydrous, deoxygenated solvent such as toluene. Purge the flask with an inert gas (argon or nitrogen). |

| 4. Reaction | Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or GC-MS. |

| 5. Work-up | Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine. |

| 6. Purification | The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the desired product. |

Workflow for Synthesis and Analysis

The general workflow for a synthetic project utilizing 4-bromo-N-methylaniline as a building block is outlined below.

Figure 3: General workflow for a synthesis project.

Conclusion

4-Bromo-N-methylaniline is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in powerful bond-forming reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination makes it an indispensable tool for medicinal chemists and materials scientists. The strategic application of this intermediate enables the efficient construction of complex molecular architectures, paving the way for the discovery and development of new drugs and advanced materials. A thorough understanding of its properties, reactivity, and the associated experimental protocols is paramount for its successful implementation in research and development.

References

The Uncharted Territory of 4-Bromo-N-methylaniline's Mutagenic Profile: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the current toxicological understanding of 4-Bromo-N-methylaniline, with a specific focus on its mutagenic properties. Directed at an audience of researchers, scientists, and drug development professionals, this document synthesizes the available data, highlights significant data gaps, and outlines the standard methodologies required to elucidate the genotoxic potential of this compound.

Executive Summary

A thorough review of publicly available scientific literature and safety data sheets reveals a critical lack of empirical data regarding the mutagenic, genotoxic, and carcinogenic properties of 4-Bromo-N-methylaniline. Standard toxicological assessments for these endpoints have not been published. While data exists for a structurally related but distinct compound, N-nitroso-N-methyl-4-bromoaniline, these findings cannot be directly extrapolated. This guide summarizes the limited available toxicological information and presents generalized experimental workflows for the future assessment of 4-Bromo-N-methylaniline's mutagenic potential.

Current Toxicological Data for 4-Bromo-N-methylaniline

Safety Data Sheets (SDS) from various suppliers are the primary source of toxicological information for 4-Bromo-N-methylaniline. A consistent finding across these documents is the absence of data for key long-term toxicity endpoints. The table below summarizes the available information.

| Toxicological Endpoint | Finding | Citations |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |

| Skin Corrosion/Irritation | Causes skin irritation. | [1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |

| Respiratory or Skin Sensitization | No data available. | [1] |

| Germ Cell Mutagenicity | No data available. | [1][2] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. | [1][2] |

| Reproductive Toxicity | No data available. | [1] |

| Specific Target Organ Toxicity (Single Exposure) | No data available. | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | [1] |

The Case of a Related Compound: N-nitroso-N-methyl-4-bromoaniline

It is crucial to distinguish 4-Bromo-N-methylaniline from its N-nitroso derivative, N-nitroso-N-methyl-4-bromoaniline. Research has shown that N-nitroso-N-methyl-4-bromoaniline is a strong mutagen in Salmonella typhimurium.[3][4] However, the same study noted that this nitroso compound did not induce sister chromatid exchanges in Chinese Hamster Ovary (CHO) cells.[3][4]

The presence of the N-nitroso group is a well-known structural alert for mutagenicity, often conferring potent DNA-alkylating properties to a molecule. The mutagenicity of the nitroso derivative is therefore not predictive of the mutagenic potential of the parent aniline, 4-Bromo-N-methylaniline.

Standard Experimental Protocols for Mutagenicity Assessment

To address the existing data gap, the following standard assays would be necessary to characterize the mutagenic potential of 4-Bromo-N-methylaniline.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical mutagens.[5]

-

Principle: This assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The bacteria are exposed to the test compound and plated on a histidine-limited medium. Only bacteria that undergo a reverse mutation to regain histidine synthesis will grow and form colonies.

-

Methodology:

-

Strains: A panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations (frameshift vs. base-pair substitutions).

-

Metabolic Activation: The assay is conducted both in the absence and presence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of Aroclor- or phenobarbital-induced rats.[6] This is critical for identifying pro-mutagens that require metabolic conversion to become active.

-

Procedure: The tester strains, the test compound at various concentrations, and either S9 mix or a buffer control are combined. This mixture can be incorporated directly into the agar (B569324) (plate incorporation method) or pre-incubated before plating (pre-incubation method).[6]

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies over the background level.

-

In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage in mammalian cells.

-

Principle: Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

-

Methodology:

-

Cell Lines: Commonly used cell lines include CHO, V79, or human peripheral blood lymphocytes.

-

Exposure: Cells are exposed to the test compound at multiple concentrations, with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one round of mitosis.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of micronucleated cells is determined by microscopic analysis.

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for mutagenicity testing and a potential metabolic pathway for aromatic amines.

Caption: Generalized workflow for assessing the mutagenic potential of a chemical compound.

Caption: A common pathway for the metabolic activation of aromatic amines leading to mutagenicity.

Conclusion and Future Directions

The mutagenic profile of 4-Bromo-N-methylaniline remains undefined due to a lack of experimental data. For researchers and developers in the pharmaceutical and chemical industries, this represents a significant data gap that precludes a comprehensive risk assessment. It is imperative that standardized genotoxicity assays, including the Ames test and in vitro mammalian cell micronucleus test, are conducted to characterize the potential hazards associated with this compound. The findings will be critical for informing safe handling procedures, regulatory submissions, and future research and development involving 4-Bromo-N-methylaniline.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. The effect of substituents in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 4-Bromo-N-methylaniline

An In-depth Technical Guide on the Safety and Handling of 4-Bromo-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Bromo-N-methylaniline. It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This document outlines the known hazards, recommended handling procedures, personal protective equipment, emergency protocols, and toxicological information. Detailed methodologies for key toxicological assessments, in line with OECD guidelines, are also presented to provide a thorough understanding of the basis for these safety recommendations.

Introduction

4-Bromo-N-methylaniline is an aniline (B41778) derivative used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] As with many aromatic amines, this compound presents potential health hazards that necessitate careful handling and a thorough understanding of its safety profile. This guide aims to consolidate the available safety information and provide clear, actionable guidance for its use in a research and development setting.

Hazard Identification and Classification

4-Bromo-N-methylaniline is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2] |

Signal Word: Warning[2]

Hazard Pictogram: [2]

-

GHS07: Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Bromo-N-methylaniline is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| CAS Number | 6911-87-1 | |

| Appearance | Colorless liquid | |

| Boiling Point | 259-260 °C | [1] |

| Density | 1.482 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.613 | [1] |

| Flash Point | >230 °F (>110 °C) | |

| Solubility | Soluble in Chloroform, Ethyl Acetate. |

Safe Handling and Storage

Engineering Controls

-

Work with 4-Bromo-N-methylaniline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be required for larger quantities or in situations with a high risk of splashing.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Hygiene Measures

-

Do not eat, drink, or smoke in areas where 4-Bromo-N-methylaniline is handled.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[5]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Toxicological Information

Acute Toxicity

For a structurally related compound, 4-Bromo-N,N-dimethylaniline (CAS 586-77-6) , the following acute toxicity data has been reported:

-

LD50 Dermal: 1,100 mg/kg

-

LC50 Inhalation: 1.5 mg/l (4 h, dust/mist) (Acute toxicity estimate)

It is important to note that this data is for a related, but different, compound and should be used for general guidance only.

Skin and Eye Irritation

4-Bromo-N-methylaniline is classified as a skin irritant and a serious eye irritant.[3]

Other Toxicological Information

-

Germ Cell Mutagenicity: Data not available. However, some aniline compounds are known to have mutagenic properties.[1]

-

Carcinogenicity: Data not available.

-

Reproductive Toxicity: Data not available.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Data not available.

Experimental Protocols for Toxicological Assessment

The following sections describe the general methodologies for key toxicological experiments based on internationally recognized OECD guidelines. These protocols provide a framework for how the hazardous properties of a chemical like 4-Bromo-N-methylaniline would be determined.

Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification.

-

Principle: The test involves the sequential administration of the substance at fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small number of animals (usually rats). The outcome is the observation of clear signs of toxicity at one of the dose levels, rather than death as the primary endpoint.

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.[6]

-

Procedure:

-

A single animal is dosed at a starting dose level selected based on available information.

-

The animal is observed for signs of toxicity for up to 14 days.[7]

-

If the animal survives without clear signs of toxicity, the next dose level is administered to another animal.

-

If the animal shows signs of toxicity, further animals are dosed at the same or lower dose levels to confirm the response.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity based on the GHS categories.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit). The degree of irritation is observed and scored at specified intervals.

-

Animal Selection: Healthy young adult albino rabbits with intact skin are used.

-

Procedure:

-

The fur is removed from a small area on the back of the rabbit.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin and covered with a gauze patch.

-

The patch is left in place for 4 hours.

-

After 4 hours, the patch is removed, and the skin is gently cleansed.

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized scale. The reversibility of the effects is observed for up to 14 days.[8]

-

Data Analysis: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation classification of the substance.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control.[9]

-

Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.[10]

-

Procedure:

-

Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The reversibility of any lesions is observed for up to 21 days.[11]

-

Data Analysis: The scores for the observed effects are used to classify the substance's potential for eye irritation or serious eye damage.

Visualizations

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of 4-Bromo-N-methylaniline.

Generalized Experimental Workflow for Acute Toxicity Testing

Caption: A generalized experimental workflow for acute toxicity testing.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

4-Bromo-N-methylaniline is a valuable chemical intermediate that must be handled with care due to its potential health hazards. Adherence to the safety precautions and handling procedures outlined in this guide is essential to minimize risk to researchers and the environment. A thorough understanding of its toxicological properties, or lack thereof, reinforces the need for a cautious and well-informed approach to its use in any laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzenamine, 4-bromo-N-methyl- | C7H8BrN | CID 2757052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 8. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes: Suzuki-Miyaura Cross-Coupling for the Synthesis of N-Methyl-4-aryl anilines

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development, where the biaryl motif is a common structural feature in pharmacologically active molecules.[3] These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-N-methylaniline with various arylboronic acids to synthesize N-methyl-4-(aryl)aniline derivatives. The protocol is designed for researchers and professionals in organic synthesis and drug discovery, offering a robust methodology, comparative data, and clear visual guides to ensure successful implementation.

Reaction Scheme

The general transformation involves the coupling of 4-Bromo-N-methylaniline with a generic arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry, materials science, and synthetic organic chemistry due to its broad substrate scope and tolerance of various functional groups.[2] These application notes provide detailed protocols and guidance for the successful Buchwald-Hartwig amination of 4-Bromo-N-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and functional materials.

The reaction involves the coupling of an aryl halide, in this case, 4-Bromo-N-methylaniline, with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for achieving high yields and reaction efficiency. This document will explore various reaction conditions and provide a generalized protocol applicable to a range of amine coupling partners.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of 4-Bromo-N-methylaniline is dependent on the careful selection of the following parameters:

-

Palladium Pre-catalyst: A variety of palladium sources can be utilized, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices.[3] The active Pd(0) species is generated in situ.

-

Ligand: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination. For the coupling of secondary amines like N-methylaniline, ligands such as Xantphos, RuPhos, and various biaryl phosphines (e.g., XPhos, t-BuXPhos) have shown excellent performance.[4][5]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[3][6] The choice of base can be substrate-dependent and may influence the reaction rate and yield.[7]

-

Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the strong base and interference with the catalytic cycle. Toluene (B28343), 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are common solvents for this reaction.[7][8]

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of 4-Bromo-N-methylaniline with a generic secondary amine, based on typical conditions reported for similar substrates.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | >95 |

| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | KOtBu (1.5) | 1,4-Dioxane | 110 | 18 | 92 |

| 3 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 85 |

| 4 | Pd₂(dba)₃ (1.5) | t-BuXPhos (3) | LHMDS (1.8) | THF | 80 | 16 | 90 |

Experimental Protocols

This section provides a detailed methodology for the Buchwald-Hartwig amination of 4-Bromo-N-methylaniline with a representative secondary amine.

Materials and Reagents:

-

4-Bromo-N-methylaniline

-

Amine coupling partner (e.g., another equivalent of N-methylaniline for self-coupling, or a different secondary amine)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Sodium tert-butoxide (NaOtBu) or other suitable base

-

Anhydrous toluene or 1,4-dioxane

-

Anhydrous diethyl ether or ethyl acetate for workup

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-N-methylaniline (1.0 mmol, 1.0 equiv.), the amine coupling partner (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).

-

Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to the Schlenk flask.

-

Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (repeat three times). Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

-

Reaction Conditions: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. research.rug.nl [research.rug.nl]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

Application Notes and Protocols for the Heck Reaction of 4-Bromo-N-methylaniline

These application notes provide a detailed protocol for the palladium-catalyzed Heck reaction of 4-bromo-N-methylaniline with an activated alkene. The Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds relevant to pharmaceutical and materials science research.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals.

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.[1][4] The reaction with 4-bromo-N-methylaniline is of particular interest as the product, a substituted N-methylaniline derivative, is a common motif in pharmacologically active compounds. The protocol provided is based on established methodologies for similar aryl bromides and can be adapted for various activated alkenes such as acrylates and styrenes.[5][6]

Reaction Scheme

The general scheme for the Heck reaction of 4-bromo-N-methylaniline is as follows:

Reactants:

-

Aryl Halide: 4-Bromo-N-methylaniline

-

Alkene: e.g., n-butyl acrylate (B77674)

-

Catalyst: Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

-

Ligand: Tri-o-tolylphosphine (B155546)

-

Base: Sodium Acetate (NaOAc)

-

Solvent: N,N-Dimethylacetamide (DMA)

Experimental Protocol

This protocol details the setup, execution, and workup for the Heck reaction of 4-bromo-N-methylaniline with n-butyl acrylate.

Materials and Equipment:

-

4-Bromo-N-methylaniline

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-o-tolylphosphine

-

Sodium Acetate (NaOAc)

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromo-N-methylaniline (1.0 equiv).

-

Add sodium acetate (1.5 equiv).

-

Under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (0.05 equiv) and tri-o-tolylphosphine (0.10 equiv).

-

Add anhydrous N,N-dimethylacetamide (DMA) to achieve a suitable concentration (e.g., 0.5 M).

-

Add n-butyl acrylate (1.2 equiv) to the reaction mixture.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 140 °C and maintain this temperature for 24 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC or HPLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with toluene.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired product.

-

Data Presentation

Table 1: Summary of Reaction Components and Their Roles